molecular formula C7H16N2O2 B2981208 4-(Azetidin-3-yl)morpholine CAS No. 302355-79-9

4-(Azetidin-3-yl)morpholine

Cat. No.: B2981208
CAS No.: 302355-79-9
M. Wt: 160.217
InChI Key: GLHXYSFEVOAOSL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)morpholine typically involves the reaction of 1-azabicyclo[1.1.0]butane with morpholine in the presence of sulfuric acid. The reaction is carried out in anhydrous ethanol at 0°C, followed by stirring at room temperature for several hours. The product is then purified through distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-3-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the azetidine or morpholine rings .

Scientific Research Applications

4-(Azetidin-3-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes, while the morpholine ring can enhance the compound’s solubility and bioavailability. These properties make it a versatile scaffold for drug design .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of both azetidine and morpholine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-(azetidin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHXYSFEVOAOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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